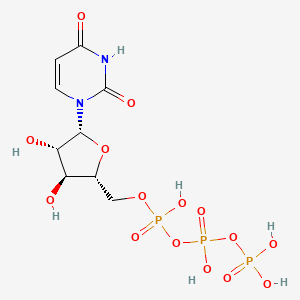
Domesticine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Domesticine is an isoquinoline alkaloid.
Domesticine is a natural product found in Gyrocarpus americanus, Nandina domestica, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Blood Collection in Swine Research : Dove and Alworth (2015) describe a technique for blood collection from young swine, emphasizing the importance of swine as animal models in biomedical research Dove and Alworth, 2015.
Domestic Animals as Dual-Purpose Models : Ireland et al. (2008) highlight the significance of domestic animals (cattle, swine, sheep, etc.) in agricultural and biomedical research. They also discuss the challenges faced due to budgetary constraints and the declining number of researchers trained in using these models Ireland et al., 2008.
Storytelling and Story Testing in Domestication : Gerbault et al. (2014) address the need for explicit modeling approaches in domestication research, utilizing statistical techniques and population genetics to overcome biases and limitations in traditional research methods Gerbault et al., 2014.
Swine Lagoon Effluent in Agricultural Research : Burns et al. (1985) investigate the application of swine lagoon effluent to bermudagrass and its impact on forage yield, quality, and environmental implications Burns et al., 1985.
Genetic and Genomic Approaches in Plant Domestication : Gepts (2014) explores how genomic approaches have enhanced our understanding of plant domestication, identifying genes involved in domestication and diversification Gepts, 2014.
Housefly Larvae Vermicompost in Soil Biochemistry : Zhang et al. (2020) study the effects of housefly larvae vermicompost on soil biochemical and microbial functions, highlighting its potential as a biofertilizer in crop production Zhang et al., 2020.
Domestic Horse Lineages : Vilà et al. (2001) provide insights into the genetic diversity of domestic horses, emphasizing the wide integration of matrilines and utilization of wild horses in domestication Vilà et al., 2001.
Commentary on Domestic Animals in Research : Reynolds et al. (2009) discuss the importance and current challenges of using domestic animals in agricultural and biomedical research, highlighting the need for improved funding and training Reynolds et al., 2009.
Miniature Swine in Research : Panepinto (1996) details the use of miniature swine in biomedical research, comparing different breeds and emphasizing their practicality for various studies Panepinto, 1996.
Editorial on the Use of Domestic Animals in Research : Reynolds et al. (2008) highlight the decreasing resources and challenges faced in research involving domestic animals, stressing the need for political and administrative support Reynolds et al., 2008.
Eigenschaften
CAS-Nummer |
476-71-1 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(12S)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
ZMNSHBTYBQNBPV-ZDUSSCGKSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC5=C(C=C43)OCO5)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC |
Andere CAS-Nummern |
476-71-1 |
Synonyme |
domesticine nordomesticine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)


![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)



